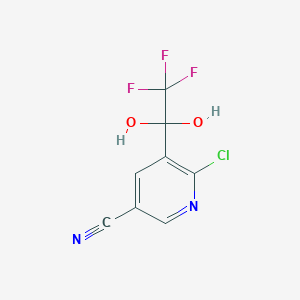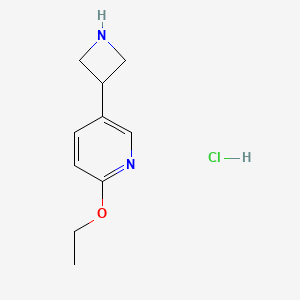
5-(3-Azetidinyl)-2-ethoxypyridine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662334 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662334 involves several steps, including the use of specific reagents and controlled reaction conditions. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of MFCD32662334 is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring systems to maintain the reaction conditions. The industrial production methods are designed to be cost-effective and environmentally friendly, ensuring that the compound is produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
MFCD32662334 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions involving MFCD32662334 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from the reactions of MFCD32662334 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Scientific Research Applications
MFCD32662334 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD32662334 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-2-ethoxypyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-13-10-4-3-8(7-12-10)9-5-11-6-9;/h3-4,7,9,11H,2,5-6H2,1H3;1H |
InChI Key |
KQLZRRWOGLTMPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697064.png)

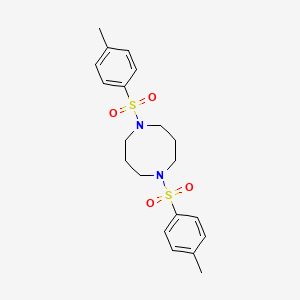
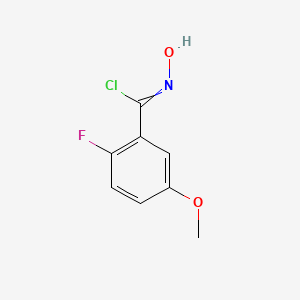
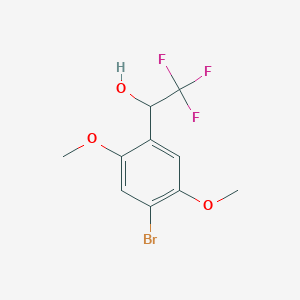
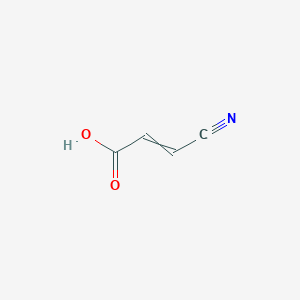

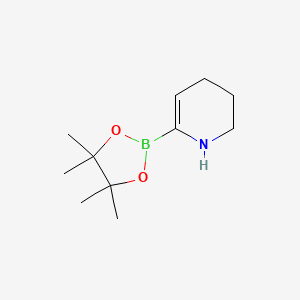

![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)
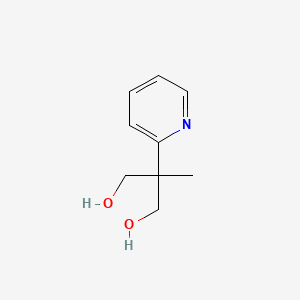
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)

